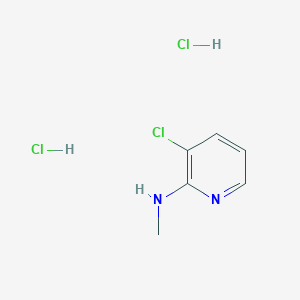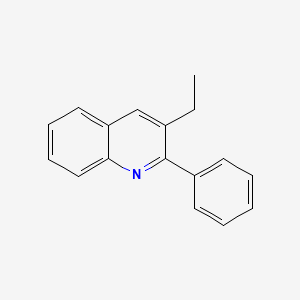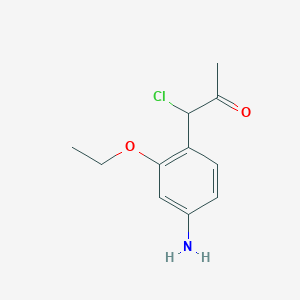![molecular formula C21H27NO2 B14066808 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol CAS No. 1232196-73-4](/img/structure/B14066808.png)
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound belonging to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research. The structure of this compound includes a benzazepine core with a methoxy group at the 7th position and a phenylbutyl group at the 3rd position.
Preparation Methods
The synthesis of 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing the starting materials in ethanol with pyridine as a base. The product is then isolated through precipitation, washing, and drying.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand for studying receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand for GluN2B receptors, which are subunits of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates their activity and influences various signaling pathways in the brain .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol include other benzazepine derivatives, such as:
- 7-methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 2,3-dihydro-8-(3-hydroxypropyl)-4-methoxy-7-methylbenzo[c]azepin-1-one
These compounds share a similar benzazepine core but differ in their substituents, which can significantly impact their pharmacological properties and applications. The unique combination of the methoxy and phenylbutyl groups in this compound contributes to its distinct biological activity and potential therapeutic uses.
Properties
CAS No. |
1232196-73-4 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-methoxy-3-(4-phenylbutyl)-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
InChI |
InChI=1S/C21H27NO2/c1-24-19-10-11-20-18(15-19)12-14-22(16-21(20)23)13-6-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21,23H,5-6,9,12-14,16H2,1H3 |
InChI Key |
NXWYICVCGHHJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CN(CC2)CCCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




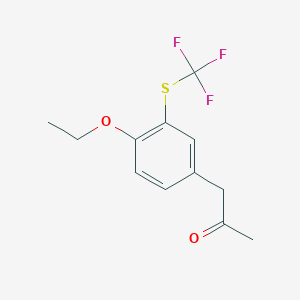

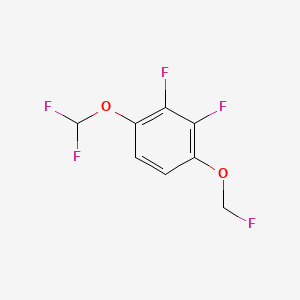
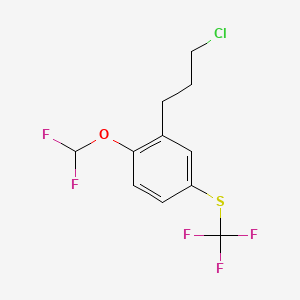
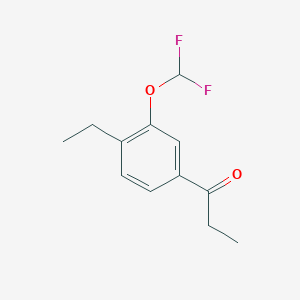
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)

